2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a dioxaborinane ring. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the benzyloxy and chlorophenyl groups imparts unique reactivity and stability characteristics, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
Similar compounds such as monobenzone, a hydroquinone derivative, have been shown to target melanocytes in the skin .
Mode of Action
It’s suggested that similar compounds increase the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Similar compounds such as monobenzone inhibit melanin produced by polymerization of oxidation products of tyrosine and dihydroxyphenyl compounds .
Result of Action
Similar compounds such as monobenzone work by permanently removing color from normal skin located around skin with vitiligo .
Action Environment
It’s noted that exposure to sunlight reduces the depigmenting effect of similar compounds such as monobenzone .
Biochemical Analysis
Biochemical Properties
2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)-2-chlorophenol. This can be achieved through the reaction of 4-hydroxy-2-chlorophenol with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization to Form the Dioxaborinane Ring: The benzyloxy intermediate is then reacted with bis(pinacolato)diboron under catalytic conditions, often using a palladium catalyst and a base like potassium acetate. The reaction proceeds through a cyclization process to form the dioxaborinane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Substitution: The benzyloxy and chlorophenyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boron center.
Substituted Phenols: Formed through nucleophilic substitution of the benzyloxy or chlorophenyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is used as a reagent in cross-coupling reactions to form complex biaryl structures. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities. Boron-containing compounds are known for their enzyme inhibition properties, which can be leveraged in drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and materials with specific electronic properties. Its ability to form stable carbon-boron bonds makes it valuable in the production of advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boron reagent used in similar cross-coupling reactions.
4-Formylphenylboronic Acid: Another boron-containing compound with applications in organic synthesis.
Bis(pinacolato)diboron: A widely used boron reagent in Suzuki-Miyaura coupling.
Uniqueness
2-(4-(Benzyloxy)-2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structural features, such as the benzyloxy and chlorophenyl groups, which provide distinct reactivity and stability. These features make it particularly useful in forming complex biaryl structures that are challenging to synthesize using simpler boron reagents.
This compound’s versatility and stability make it a valuable tool in both academic research and industrial applications, highlighting its importance in the field of organic chemistry.
Properties
IUPAC Name |
2-(2-chloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)16-9-8-15(10-17(16)20)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQZDWJJUVXTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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